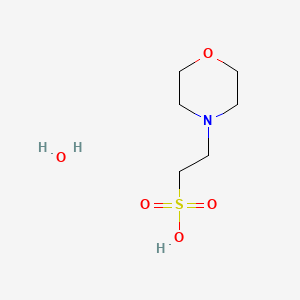

MES hydrate

Description

Properties

IUPAC Name |

2-morpholin-4-ylethanesulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S.H2O/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIIXQJBDGSIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCS(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

145224-94-8 | |

| Record name | 4-Morpholineethanesulfonic acid, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145224-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80584934 | |

| Record name | 2-(Morpholin-4-yl)ethane-1-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266615-59-1, 145224-94-8 | |

| Record name | 4-Morpholineethanesulfonic acid hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1266615-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Morpholin-4-yl)ethane-1-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Morpholineethanesulfonic acid, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Morpholinoethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(N-Morpholino)ethanesulfonic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

MES Hydrate: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

MES hydrate (B1144303) (2-(N-morpholino)ethanesulfonic acid hydrate) is a zwitterionic buffer first described by Norman E. Good and his colleagues in 1966.[1] It is one of the "Good's buffers," a series of buffering agents developed to meet the specific needs of biological and biochemical research.[1] MES is valued for its effectiveness in the pH range of 5.5 to 6.7, high water solubility, and minimal interaction with biological molecules and metal ions. This guide provides an in-depth overview of MES hydrate's properties, its diverse applications in the laboratory, and detailed protocols for its use.

Core Properties of MES Hydrate

MES hydrate possesses several key characteristics that make it a versatile and reliable buffering agent in a variety of experimental contexts. These properties are summarized below.

| Property | Value | References |

| Chemical Formula | C₆H₁₃NO₄S · xH₂O | [1][2] |

| Molecular Weight | 195.24 g/mol (anhydrous basis) | [1] |

| pKa (at 25°C) | 6.1 | |

| Effective Buffering Range | pH 5.5 - 6.7 | [3] |

| Appearance | White crystalline powder | [2] |

| Solubility in Water | Highly soluble | [1] |

| UV Absorbance | Minimal | [4][5] |

Key Laboratory Applications

MES hydrate's unique properties lend it to a wide range of applications in research and development, including biochemistry, molecular biology, cell culture, and pharmaceutical sciences.

Biochemistry and Protein Science

In biochemical and protein-based research, maintaining a stable pH is critical for protein structure and function. MES buffer is frequently employed in:

-

Protein Purification: It is used in various chromatography techniques, including cation exchange, gel filtration, phosphocellulose, and hydrophobic interaction chromatography.[6][7][8] Its low ionic mobility and weak binding to most metal ions make it an excellent choice for these applications.[7]

-

Enzyme Assays: MES provides a stable pH environment for studying enzyme kinetics without interfering with the reaction.[3][9]

-

Protein Crystallization: The buffer's ability to maintain a specific pH is crucial for the successful crystallization of proteins for structural studies.

Electrophoresis

MES is a common component of running buffers for polyacrylamide gel electrophoresis (PAGE), particularly for the separation of small to medium-sized proteins.[3][10][11] It is often used in Bis-Tris gel systems.[4][12]

Cell Culture

MES buffer is utilized in cell culture media to maintain a stable physiological pH, which is essential for optimal cell growth and function.[10] It is considered less toxic to many cell lines compared to other buffers like Tris and phosphate.[13] It is used for culturing a variety of cells, including:

Pharmaceutical Research and Drug Development

In the pharmaceutical industry, MES buffer is used in:

-

Drug Formulation Studies: It helps in assessing the stability of active pharmaceutical ingredients (APIs) at different pH values.[3][10]

-

Biopharmaceutical Production: MES is used in both upstream and downstream processes, including in the formulation of biopharmaceutical products and diagnostic reagents.

Experimental Protocols

Preparation of 0.1 M MES Buffer (pH 6.0)

Materials:

-

MES free acid (MW: 195.24 g/mol )

-

Deionized water

-

10 N NaOH solution

-

Calibrated pH meter

-

Stir plate and stir bar

-

Graduated cylinders and beakers

-

0.22 µm filter for sterilization (optional)

Procedure:

-

Weigh out 19.52 g of MES free acid.

-

Add the MES powder to a beaker containing approximately 800 mL of deionized water.

-

Place the beaker on a stir plate and stir until the MES is completely dissolved.

-

Slowly add 10 N NaOH while monitoring the pH with a calibrated pH meter until the desired pH of 6.0 is reached.

-

Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.

-

If a sterile solution is required, filter the buffer through a 0.22 µm filter.

-

Store the buffer at 4°C.[3]

Using MES Buffer in SDS-PAGE

Materials:

-

NuPAGE™ Bis-Tris protein gels

-

1X NuPAGE MES SDS Running Buffer

-

Protein samples

-

Sample buffer (e.g., LDS sample buffer)

-

Reducing agent (e.g., DTT or BME)

-

Electrophoresis apparatus

-

Power supply

Procedure:

-

Prepare protein samples by adding the appropriate amounts of sample buffer and reducing agent.

-

Heat the samples at 70°C for 10 minutes.

-

Assemble the electrophoresis apparatus with the Bis-Tris gel.

-

Fill the inner and outer chambers of the gel tank with 1X NuPAGE MES SDS Running Buffer.

-

Load the prepared protein samples into the wells of the gel.

-

Run the gel at a constant voltage (e.g., 200V) for approximately 35-45 minutes, or until the dye front reaches the bottom of the gel.[15]

-

Proceed with staining or Western blotting as required.

Visualizing Workflows

General MES Buffer Preparation Workflow

Caption: Workflow for preparing MES buffer solution.

MES in SDS-PAGE Experimental Workflow

Caption: Workflow for using MES buffer in SDS-PAGE.

Safety and Handling

MES buffer is generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and gloves when handling MES powder and solutions.[3]

-

Ventilation: Work in a well-ventilated area or under a fume hood.[3]

-

Disposal: Dispose of MES waste according to local and institutional regulations.[3]

Conclusion

MES hydrate is an indispensable tool in the modern research laboratory. Its favorable chemical properties, including its pKa in the physiological range and minimal interaction with biological systems, make it a superior choice for a multitude of applications. From fundamental biochemical assays to the development of life-saving biopharmaceuticals, MES buffer provides the stable environment necessary for reliable and reproducible results. This guide has provided a comprehensive overview of its uses, along with practical protocols and workflows to aid researchers in their experimental design and execution.

References

- 1. MES (buffer) - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. biochemazone.com [biochemazone.com]

- 4. bostonbioproducts.com [bostonbioproducts.com]

- 5. alkalisci.com [alkalisci.com]

- 6. MES hydrate buffer used in cation exchange chromatography and plant culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. 15 uses of MES Buffer you didn't know - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 8. MES Buffers - Can Be Used in Cell Culture-medium And Chromatography - News [hbynm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. MES Buffer: An Essential Component in Biological and Pharmaceutical - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 11. nbinno.com [nbinno.com]

- 12. Biologix® TRIS-MES Buffer(1×), PH7.3, 500mL/Bottle, 10 Bottles/Case [biologixusa.com]

- 13. MES Hydrate, 1266615-59-1, BioPerformance Certified, M2933, Sigma-Aldrich [sigmaaldrich.com]

- 14. Applications and Preparation of MOPS and MES Buffer [yacooscience.com]

- 15. protocols.io [protocols.io]

MES Hydrate Buffer: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

2-(N-morpholino)ethanesulfonic acid, commonly known as MES, is a zwitterionic buffer that is a foundational tool in a vast array of biological and biochemical applications.[1][2] Developed by Norman E. Good and his colleagues in the 1960s, MES was one of the first in a series of buffers designed specifically to meet the rigorous demands of biological research.[1] Its unique properties, including a pKa near physiological pH, high water solubility, and minimal interaction with biological components, have made it an indispensable reagent in research, diagnostics, and pharmaceutical development.[3][4]

This technical guide provides an in-depth overview of MES hydrate (B1144303) buffer, its core properties, detailed experimental protocols, and key applications for scientists and professionals in drug development.

Core Properties and Quantitative Data

MES is valued for its well-defined chemical and physical characteristics. Its performance as a buffer is predictable and reliable under various experimental conditions. The key quantitative properties of MES are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₃NO₄S (anhydrous) | [1][5] |

| C₆H₁₃NO₄S · xH₂O (hydrate) | [6] | |

| Molecular Weight | 195.24 g/mol (anhydrous basis) | [1][6] |

| pKa (Acid Dissociation Constant) | 6.15 at 20°C | [1][7] |

| 6.10 at 25°C | [2][3] | |

| Effective Buffering pH Range | 5.5 – 6.7 | [3][8][9] |

| Temperature Coefficient (ΔpKa/°C) | -0.011 | [7][10] |

| Solubility in Water | Highly soluble (e.g., 310 g/L) | [1][6] |

| Melting Point | Approx. 300°C | [1] |

| UV Absorbance (A290, 20% w/w) | ≤ 0.05 a.u. | [6] |

| Metal Ion Binding Constants (at 20°C) | Ca²⁺: 0.8, Mg²⁺: 0.8, Mn²⁺: 1.7 | [11][12][13] |

| Negligible binding with Cu(II) | [1] |

Key Characteristics of a "Good's Buffer"

The utility of MES stems from the criteria established by Norman Good for effective biological buffers.[1] These properties ensure minimal interference with biochemical systems.

Caption: Logical diagram of MES properties fulfilling Good's buffer criteria.

Applications in Research and Drug Development

MES buffer's versatility makes it suitable for a wide range of applications.

-

Biotechnology and Pharmaceuticals: It is frequently used in the manufacturing of biologic drugs, protein assays, and diagnostic reagents to maintain the stability of active pharmaceutical ingredients (APIs).[14]

-

Cell Culture: MES is included in culture media for bacteria, yeast, and mammalian cells.[4][8] It is also used for plant cell cultures at low concentrations, though it can be toxic to plants at concentrations above 10 mM.[8]

-

Electrophoresis: Due to its low ionic mobility and minimal UV absorbance, MES is an excellent running buffer for resolving small proteins and nucleic acids in various forms of gel electrophoresis, such as SDS-PAGE.[2][8][15]

-

Chromatography: As an anionic buffer, MES is well-suited for cation-exchange, hydroxyapatite, gel-filtration, and phosphocellulose chromatography.[4]

-

Protein Purification and Analysis: Its non-coordinating nature with most metal ions prevents interference with protein structure and function, making it a reliable choice for protein purification and enzyme kinetic studies.[1][9]

-

Drug Formulation and Stability Testing: In pharmaceutical research, MES buffers are used to evaluate the stability of drug candidates under different pH conditions.[9][14]

-

Advanced Diagnostics: MES serves as an activation buffer for conjugating antibodies to microparticles and is used in the functionalization of microchannels for microfluidic-based pathogen detection platforms.[5][16]

Caption: Workflow for antibody conjugation using MES as an activation buffer.

Experimental Protocols

Protocol 1: Preparation of 0.1 M MES Buffer Solution

This protocol describes the preparation of 1 liter of 0.1 M MES buffer. The final pH is adjusted using sodium hydroxide.

Materials:

-

MES free acid (MW: 195.24 g/mol ) or MES monohydrate (MW: 213.25 g/mol )

-

High-purity, deionized water (dH₂O)

-

10 N Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter

-

Stir plate and stir bar

-

1 L volumetric flask

-

Graduated cylinders

Methodology:

-

Weigh MES: Accurately weigh 19.52 g of MES free acid (or 21.33 g of MES monohydrate).

-

Dissolve: Add the weighed MES powder to a beaker containing approximately 800 mL of dH₂O. Place the beaker on a stir plate and stir until the powder is completely dissolved.[9] MES free acid will produce an acidic solution.

-

Adjust pH: While continuously stirring, slowly add the 10 N NaOH solution dropwise to the MES solution. Monitor the pH using a calibrated pH meter.[17][18]

-

Titrate to Target pH: Continue adding NaOH until the desired pH (typically between 5.5 and 6.7) is reached. Be cautious not to overshoot the target pH.

-

Final Volume Adjustment: Carefully transfer the buffer solution into a 1 L volumetric flask. Add dH₂O to bring the final volume to exactly 1 L.[8][9]

-

Sterilization and Storage: For applications requiring sterility, filter the buffer through a 0.22 µm filter.[9] Store the prepared buffer at 4°C.[8] The solution is stable for several months under proper storage conditions.[9]

Protocol 2: pKa Determination by Potentiometric Titration

The pKa of a buffer is the pH at which the acidic and basic forms are present in equal concentrations. It can be determined experimentally via titration.

Principle: A solution of the acidic form of the buffer (MES free acid) is titrated with a strong base (e.g., NaOH) of a known concentration. The pH of the solution is recorded after each addition of the base. The pKa is the pH at the half-equivalence point—the point at which half of the acid has been neutralized.

Methodology:

-

Prepare MES Solution: Prepare a solution of MES free acid of a known concentration (e.g., 0.1 M) in deionized water.

-

Calibrate pH Meter: Calibrate the pH meter using standard buffers (e.g., pH 4.0 and 7.0) at the temperature at which the experiment will be conducted.

-

Set Up Titration: Place a known volume of the MES solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titrate with Base: Fill a burette with a standardized strong base solution (e.g., 0.1 M NaOH). Add the base in small, precise increments to the MES solution.

-

Record Data: After each increment of base is added and the reading has stabilized, record the total volume of base added and the corresponding pH of the solution.

-

Plot Data: Create a titration curve by plotting the measured pH (y-axis) against the volume of NaOH added (x-axis).

-

Determine Equivalence Point: The equivalence point is the point of maximum slope on the titration curve, often identified by taking the first derivative of the curve.

-

Determine pKa: The pKa is the pH value on the curve corresponding to the volume of NaOH that is exactly half of the volume required to reach the equivalence point.

Caption: Standard experimental workflow for preparing MES buffer.

References

- 1. MES (buffer) - Wikipedia [en.wikipedia.org]

- 2. What is 4-Morpholineethanesulfonic acid (MES)?_Chemicalbook [chemicalbook.com]

- 3. MES Hydrate Buffer, 1266615-59-1, High-Purity, M8250, Sigma-Aldrich [sigmaaldrich.com]

- 4. 15 uses of MES Buffer you didn't know - Blogue - Hopax Fine Chemicals [hopaxfc.com]

- 5. MORPHOLINOETHANE SULFONIC ACID MONOHYDRATE Mes Buffer | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 6. MES Hydrate GMP Excipient [biospectra.us]

- 7. promega.com [promega.com]

- 8. goldbio.com [goldbio.com]

- 9. biochemazone.com [biochemazone.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. MES Buffer: An Essential Component in Biological and Pharmaceutical - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 15. MES (0.5 M, pH 6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. MES (2-Morpholinoethanesulfonic acid)Buffer recipe - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

MES Buffer: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

2-(N-morpholino)ethanesulfonic acid, commonly known as MES, is a zwitterionic buffer that is widely utilized in biochemistry, molecular biology, and the pharmaceutical industry. As one of the original "Good's buffers," developed to provide stable pH environments for biological research, MES is valued for its effectiveness in the acidic to neutral pH range, minimal interaction with biological molecules and metal ions, and transparency to ultraviolet light. This guide provides an in-depth technical overview of MES buffer, including its effective pH range, physicochemical properties, detailed experimental protocols, and key applications relevant to research and drug development.

Physicochemical Properties of MES Buffer

The utility of MES as a buffer is dictated by its pKa, the pH at which the acidic and basic forms of the buffer are in equal concentration. The effective buffering range for any buffer is generally considered to be its pKa ± 1 pH unit.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₃NO₄S | |

| Molecular Weight | 195.24 g/mol | |

| pKa (at 20-25°C) | 6.1 - 6.15 | |

| Effective pH Range | 5.5 - 6.7 | |

| Temperature Dependence (dpKa/dT) | -0.011 pH units/°C | |

| UV Absorbance | Minimal | |

| Metal Ion Binding | Weak binding with Ca²⁺, Mg²⁺, Mn²⁺; Negligible with Cu²⁺ | |

| Solubility in Water (at 0°C) | ~0.65 M |

Experimental Protocols

Preparation of 0.5 M MES Buffer Stock Solution (pH 6.0)

This protocol describes the preparation of a 1 L stock solution of 0.5 M MES buffer at pH 6.0.

Materials:

-

MES free acid (MW: 195.24 g/mol )

-

Deionized water (dH₂O)

-

10 N Sodium Hydroxide (NaOH)

-

Calibrated pH meter

-

Stir plate and stir bar

-

Graduated cylinders and a 1 L volumetric flask

Procedure:

-

Add approximately 800 mL of dH₂O to a beaker.

-

Weigh out 97.62 g of MES free acid and add it to the beaker with stirring.

-

Allow the MES to dissolve completely. The initial pH of the solution will be acidic.

-

Slowly add 10 N NaOH while monitoring the pH with a calibrated pH meter.

-

Continue adding NaOH until the pH of the solution reaches 6.0.

-

Transfer the solution to a 1 L volumetric flask.

-

Add dH₂O to bring the final volume to 1 L.

-

For sterile applications, the solution can be filter-sterilized using a 0.22 µm filter. Autoclaving is generally not recommended as it can cause degradation and a slight yellowing of the solution.

-

Store the buffer at 4°C, where it is stable for several months.

General Workflow for Protein Purification using Cation Exchange Chromatography with MES Buffer

MES is an ideal buffer for cation exchange chromatography due to its anionic nature, which prevents it from interacting with the stationary phase.

Caption: Workflow for cation exchange chromatography using MES buffer.

Applications in Research and Drug Development

MES buffer's properties make it suitable for a wide range of applications:

-

Biochemical Assays: Its minimal interference with enzymes and low UV absorbance make it an excellent choice for enzyme kinetics studies and other biochemical assays.

-

Electrophoresis: MES is commonly used as a running buffer in SDS-PAGE for the separation of small proteins.

-

Cell Culture: It is used in some cell culture media for mammalian and plant cells, as it is not metabolized by cells.

-

Protein Purification: As demonstrated above, MES is a valuable buffer for various chromatography techniques, including cation exchange and gel filtration chromatography.

-

Pharmaceutical Formulations: In drug development, MES can be used in formulation studies to assess the stability of drugs at specific pH values.

-

Toxicity Studies: Its biocompatibility makes it a suitable medium for many in vitro toxicity assays.

Logical Relationships and Key Considerations

The selection and preparation of MES buffer require careful consideration of several factors to ensure experimental success.

Caption: Decision-making flowchart for the use of MES buffer.

MES buffer is an indispensable tool for researchers and professionals in drug development, offering a stable and reliable buffering system within the pH range of 5.5 to 6.7. Its advantageous properties, including low UV absorbance, minimal metal ion chelation, and chemical stability, ensure its suitability for a wide array of sensitive biological and biochemical applications. By following standardized protocols and considering the effects of temperature on its pKa, researchers can effectively leverage MES buffer to achieve reproducible and accurate experimental outcomes.

The Researcher's Guide to MES Hydrate: A Superior Buffering Agent in Biological Research

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biological research, maintaining a stable and physiologically relevant pH is paramount to experimental success and reproducibility. The choice of buffering agent can significantly impact the activity of enzymes, the integrity of cellular structures, and the kinetics of biochemical reactions. Among the array of available options, 2-(N-morpholino)ethanesulfonic acid, commonly known as MES, stands out as a versatile and highly effective zwitterionic buffer. This technical guide provides an in-depth exploration of the advantages of using MES hydrate (B1144303) in various biological research applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Advantages of MES Hydrate

MES was developed by Norman Good and his colleagues as part of a series of zwitterionic buffers designed to meet the specific needs of biological research.[1] Its properties align closely with the ideal characteristics of a biological buffer:

-

Optimal pKa: With a pKa of approximately 6.1 at 25°C, MES is an excellent buffer for a slightly acidic pH range of 5.5 to 6.7.[2][3] This range is particularly relevant for many enzyme assays, plant tissue cultures, and certain cell-based experiments.

-

High Water Solubility: MES is highly soluble in water, facilitating the preparation of concentrated stock solutions.[1][4]

-

Membrane Impermeability: As a zwitterionic molecule, MES does not readily cross biological membranes, preventing interference with intracellular pH and metabolic processes.[1][5]

-

Minimal Metal Ion Binding: A key advantage of MES is its negligible affinity for most divalent metal ions, such as Mg²⁺, Ca²⁺, and Mn²⁺.[6][7] This is crucial for experiments involving metalloenzymes or processes where metal ion concentration is a critical variable, as it prevents the buffer from chelating essential cofactors.

-

Chemical and Enzymatic Stability: MES is chemically stable and is not metabolized by cells, ensuring that it does not interfere with the biological system under investigation.[8][9]

-

Low UV Absorbance: MES has minimal absorbance in the UV and visible light spectrum, making it an ideal choice for spectrophotometric and fluorometric assays where a clear optical path is necessary.[5][10][11]

-

Reduced Toxicity: Compared to other buffers like Tris and phosphate, MES often exhibits lower toxicity in cell culture applications.[12]

Quantitative Data: A Comparative Overview

The selection of a buffer is a data-driven decision. The following tables summarize key quantitative parameters of MES hydrate in comparison to other commonly used biological buffers.

Table 1: Physicochemical Properties of Common Biological Buffers

| Buffer | pKa (25°C) | Useful pH Range | ΔpKa/°C | Molecular Weight ( g/mol ) |

| MES | 6.10 | 5.5 - 6.7[3][11] | -0.011[13] | 195.24 (anhydrous)[2][3] |

| PIPES | 6.76[11] | 6.1 - 7.5[11][14] | -0.0085 | 302.37[14] |

| HEPES | 7.48[11] | 6.8 - 8.2[11][14] | -0.014[5] | 238.30[14] |

| MOPS | 7.20 | 6.5 - 7.9[15][16] | -0.013[17] | 209.26[16] |

| Tris | 8.06[11] | 7.5 - 9.0[11] | -0.028 | 121.14[18] |

Table 2: Metal Ion Binding Constants (log K) at 20°C

| Buffer | Mg²⁺ | Ca²⁺ | Mn²⁺ | Cu²⁺ |

| MES | 0.8 | 0.8 | 1.7 | Negligible[7][15] |

| PIPES | - | - | - | Negligible[15] |

| HEPES | - | - | - | Negligible[19] |

| Tris | Binds[19] | Binds[19] | - | Binds[19] |

| Citrate | Binds | Binds | Binds | Binds |

Note: A lower log K value indicates weaker binding.

Key Applications and Experimental Protocols

The unique properties of MES hydrate make it the buffer of choice for a wide range of applications. Below are detailed protocols for several key experimental workflows where MES provides a distinct advantage.

Covalent Coupling of Proteins to Carboxylated Beads

Application: MES is the preferred buffer for EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) crosslinking chemistry, which is used to covalently attach proteins (e.g., antibodies) to carboxyl-functionalized surfaces like magnetic beads or nanoparticles. The reaction is most efficient at a slightly acidic pH (4.5-6.0), and MES does not contain primary amines that would compete with the target protein for reaction with the EDC-activated carboxyl groups.

Experimental Workflow: EDC-Mediated Protein Coupling

Caption: Workflow for EDC-Mediated Protein Coupling to Magnetic Beads.

Detailed Protocol:

-

Bead Preparation:

-

Aliquot 10 mg of carboxylated magnetic beads into a microcentrifuge tube.[4]

-

Place the tube on a magnetic separator to pellet the beads, then aspirate and discard the supernatant.

-

Wash the beads twice by resuspending them in 1 mL of ultrapure water, separating, and discarding the supernatant each time.[4]

-

Perform a final wash by resuspending the beads in 1 mL of 0.1 M MES buffer, pH 5.0. Pellet the beads and discard the supernatant.[4]

-

-

Protein Coupling:

-

Resuspend the washed beads in 200 µL of 0.1 M MES buffer, pH 5.0.[4]

-

Add 200 µL of your protein solution (e.g., 0.3 mg/mL in MES buffer) to the bead suspension and mix gently.[4]

-

Incubate the mixture at room temperature for 30 minutes with gentle end-over-end mixing.[4]

-

Freshly prepare a 15 mM EDC solution by dissolving 10 mg of EDC in 3.5 mL of 0.1 M MES buffer, pH 5.0. Use this solution within 5 minutes.[4]

-

Add 100 µL of the fresh EDC solution to the bead and protein mixture.[4]

-

Incubate for 1-2 hours at room temperature with continuous mixing (e.g., on a bottle roller).[4]

-

-

Washing and Storage:

-

Separate the beads using the magnetic stand and discard the supernatant.

-

Wash the beads once with 1.5 mL of PBST (PBS with 0.1% Tween-20).[4]

-

Wash the beads twice with 1.5 mL of PBS.[4]

-

Optional: To block any remaining reactive carboxyl groups, resuspend the beads in a blocking buffer (e.g., 1 M Glycine, pH 8.0) and incubate for 30-60 minutes.[20]

-

Wash the beads three times with a wash/storage buffer (e.g., PBS with 0.1% BSA and 0.01% sodium azide).[20]

-

Resuspend the final protein-coupled beads in the desired volume of storage buffer and store at 4°C.

-

Denaturing Protein Electrophoresis with Bis-Tris Gels

Application: MES is a component of the running buffer for Bis-Tris polyacrylamide gel electrophoresis (PAGE).[4][21] This system operates at a more neutral pH (around 7.0) compared to the traditional Laemmli (Tris-Glycine) system, which runs at a highly alkaline pH (>9.0). The neutral pH of the Bis-Tris system minimizes protein modifications like deamination and alkylation, leading to sharper bands and improved resolution, especially for post-electrophoresis analysis such as mass spectrometry. MES running buffer is specifically recommended for the optimal separation of small to medium-sized proteins (<50 kDa).[21][22]

Experimental Workflow: Bis-Tris SDS-PAGE

Caption: Workflow for Protein Separation using Bis-Tris Gels with MES Buffer.

Detailed Protocol:

-

Sample Preparation:

-

Buffer and Gel Preparation:

-

Prepare 1X MES SDS Running Buffer by diluting a 20X stock (final concentration: 50mM MES, 50mM Tris, 0.1% SDS, 1mM EDTA, pH ~7.3) with deionized water.[4][13]

-

For reduced samples, add a protein antioxidant to the running buffer that will be used for the upper (inner) buffer chamber.[11]

-

Remove the comb and tape from a precast Bis-Tris gel (e.g., 4-12% or 10%).[23]

-

Assemble the gel cassette(s) in the electrophoresis tank.

-

-

Electrophoresis:

-

Post-Electrophoresis:

-

Once the dye front reaches the bottom of the gel, turn off the power supply.

-

Disassemble the apparatus and carefully remove the gel from the cassette.

-

The gel is now ready for protein staining (e.g., Coomassie) or transfer to a membrane for Western blotting.

-

Plant Tissue and Cell Culture

Application: MES is frequently added to plant culture media to stabilize the pH.[1][10] Plant cells release acidic substances during metabolism, which can cause the pH of low-strength media to drop significantly, inhibiting growth. MES effectively buffers the medium in the optimal range for many plant species (pH 5.5-5.8), promoting nutrient uptake and overall plant health.[1][10] It is considered less toxic to plants than many other buffers, although concentrations should generally be kept below 10 mM.[14][24]

Logical Relationship: Role of MES in Plant Culture Media

Caption: Role of MES Buffer in Stabilizing Plant Culture Media.

Protocol for Media Preparation:

-

Prepare Basal Medium: Prepare your desired plant culture medium (e.g., Murashige and Skoog - MS) by dissolving the basal salts and other components (sugars, vitamins, etc.) in most of the final volume of purified water.

-

Add MES Buffer: For a final concentration of 5 mM MES, add approximately 1.09 grams of a pre-mixed MES buffer mix (containing MES free acid and potassium MES) per liter of medium.[3] Alternatively, add MES free acid and titrate to the desired pH. A concentration of 0.05% (w/v) is also commonly used.[1]

-

Add Plant Growth Regulators: Add auxins, cytokinins, and any other plant growth regulators as required by your specific protocol.

-

Adjust pH: Check the pH of the medium and, if necessary, adjust to the final desired pH (typically 5.7-5.8) using 1N NaOH or 1N HCl. The presence of MES will help stabilize this pH during autoclaving and subsequent culture.

-

Final Volume and Sterilization: Bring the medium to the final volume with purified water. Dispense into culture vessels and sterilize by autoclaving. Note that MES solutions may turn a faint yellow upon autoclaving, but this does not significantly affect the pH or performance.[8]

Conclusion

MES hydrate offers a compelling set of advantages for a multitude of applications in biological research and drug development. Its ability to provide stable buffering in a physiologically relevant acidic range, combined with its minimal interaction with metal ions and low cellular toxicity, makes it a superior choice over traditional buffers in many sensitive experimental systems. From ensuring the efficiency of covalent coupling reactions to enhancing the resolution of protein electrophoresis and promoting the stable growth of cell and plant cultures, MES is a cornerstone reagent for generating reliable and reproducible data. By understanding its properties and applying it in well-defined protocols, researchers can significantly improve the quality and accuracy of their scientific outcomes.

References

- 1. MES buffer for plant culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. MES (2-Morpholinoethanesulfonic acid)Buffer recipe - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. phytotechlab.com [phytotechlab.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. goldbio.com [goldbio.com]

- 6. Protein purification by IE-chromatography [reachdevices.com]

- 7. biochemazone.com [biochemazone.com]

- 8. Advantages and configuration methods of MES buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 9. Applications and Preparation of MOPS and MES Buffer [yacooscience.com]

- 10. Application of MES buffer in Plant Culture Media [vacutaineradditives.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. protocols.io [protocols.io]

- 13. MES SDS Running Buffer for Bis Tris Polyacrylamide Gels [gbiosciences.com]

- 14. MES Buffers - Can Be Used in Cell Culture-medium And Chromatography - News [hbynm.com]

- 15. MES Buffer: An Essential Component in Biological and Pharmaceutical - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 16. researchgate.net [researchgate.net]

- 17. lcms.cz [lcms.cz]

- 18. 6 Biological buffers recommended for protein purification - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 20. nbinno.com [nbinno.com]

- 21. Bis Tris Polyacrylamide Gel Electrophoresis Technology [sigmaaldrich.com]

- 22. bio-rad.com [bio-rad.com]

- 23. diyhpluswiki [diyhpl.us]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of MES Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer that is widely used in biochemistry, molecular biology, and cell culture.[1][2] Developed by Norman Good and colleagues, it is one of the "Good's buffers," which are valued for their compatibility with biological systems.[3] Key characteristics of MES include a pKa of approximately 6.15 at 20°C, high solubility in water, and minimal solubility in most organic solvents.[4][5] This buffer is particularly useful for maintaining a stable pH in the range of 5.5 to 6.7.[6] Its utility extends to various applications, including electrophoresis, protein purification, and as a component in cell culture media.[3] Understanding the solubility of MES hydrate (B1144303), the common commercially available form, in water and other solvents is critical for its effective use in research and drug development.

This technical guide provides a comprehensive overview of the solubility of MES hydrate, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their experimental design and execution.

Data Presentation: Solubility of MES Hydrate

The solubility of MES hydrate has been determined in various solvents, with a primary focus on aqueous solutions due to its application as a biological buffer. The following tables summarize the available quantitative data.

Table 1: Solubility of MES Hydrate in Aqueous Solutions

| Solvent | Temperature (°C) | Solubility | Citation(s) |

| Water | 20 | 0.5 M | [7][8] |

| Water | 0 | ~0.65 M | [3][5] |

| Water | 20 | 335.3 g/L | |

| Water | Not Specified | ≥ 100 mg/mL | |

| Water | Not Specified | Very soluble | [9] |

Table 2: Solubility of MES in Aqueous Ethanol (B145695) Solutions at 298.15 K (25°C)

| Mass Fraction of Ethanol | Mole Fraction of MES (x_MES) | Solubility ( g/100g of solvent) |

| 0.0 | 0.0202 | 11.2 |

| 0.1 | 0.0139 | 7.3 |

| 0.2 | 0.0093 | 4.6 |

| 0.3 | 0.0062 | 2.9 |

| 0.4 | 0.0041 | 1.8 |

| 0.5 | 0.0026 | 1.1 |

| 0.6 | 0.0016 | 0.6 |

| 0.7 | 0.0009 | 0.3 |

| 0.8 | 0.0004 | 0.1 |

| 0.9 | 0.0001 | < 0.1 |

| 1.0 | 0.0000 | Insoluble |

Data adapted from Ma, et al. (2018).

Table 3: Solubility of MES Hydrate in Other Solvents

| Solvent | Temperature (°C) | Solubility | Notes | Citation(s) |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 8.75 mg/mL | Ultrasonic and warming and heat to 60°C required. | |

| Organic Solvents (general) | Not Specified | Minimal/Limited | MES is designed to have low solubility in organic solvents. | [4] |

| Methanol | Not Specified | Insoluble | Based on the trend in aqueous ethanol solutions. | [10] |

Experimental Protocols

Protocol 1: Determination of MES Solubility in Aqueous-Organic Mixtures by Density Measurement

This protocol is based on the methodology described by Ma, et al. (2018) for determining the solubility of MES in aqueous ethanol solutions.

1. Materials:

-

MES monohydrate (purity ≥ 99.5%)

-

Ethanol (analytical grade)

-

Deionized water

-

Vibrating-tube digital densimeter

-

Thermostatic water bath (accuracy ± 0.01 K)

-

Analytical balance (precision ± 0.0001 g)

-

Magnetic stirrer

2. Procedure:

-

Prepare a series of aqueous ethanol solutions with varying mass fractions of ethanol (e.g., 0.1, 0.2, 0.3, etc.).

-

Calibrate the vibrating-tube digital densimeter with deionized water and dry air at 298.15 K.

-

For each aqueous ethanol solution, prepare a series of MES solutions with increasing concentrations.

-

Measure the density of each prepared MES solution using the vibrating-tube digital densimeter maintained at 298.15 K by the thermostatic water bath.

-

Plot the density of the MES solutions as a function of their molality for each specific aqueous ethanol solvent composition.

-

The point where the density of the solution no longer increases linearly with increasing amounts of added MES corresponds to the saturation point. This is because any additional solid MES will not dissolve and will not contribute to the density of the liquid phase.

-

The concentration at this saturation point is the solubility of MES in that particular aqueous ethanol mixture.

-

Repeat the procedure for all prepared aqueous ethanol solutions to determine the solubility curve.

Protocol 2: General Shake-Flask Method for Equilibrium Solubility Determination

This is a widely recognized method for determining the equilibrium solubility of a compound in a specific solvent.

1. Materials:

-

MES hydrate

-

Solvent of interest (e.g., water, ethanol, methanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis)

2. Procedure:

-

Add an excess amount of MES hydrate to a glass vial. The excess solid should be clearly visible.

-

Add a known volume or mass of the solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25°C) and agitate at a constant speed. The agitation should be sufficient to keep the solid suspended but not so vigorous as to cause particle size reduction.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter compatible with the solvent to remove any undissolved solid particles.

-

Dilute the filtered sample as necessary to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of MES in the diluted sample using a pre-validated analytical method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Perform the experiment in triplicate for each solvent.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in determining the solubility of a solid compound.

Logical Relationship of Factors Affecting MES Hydrate Solubility

References

- 1. 2-(N-Morpholino)-ethanesulfonic acid | C6H13NO4S | CID 4478249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. MES hydrate(2-(N-Morpholino)ethanesulfonic acid hydrate) | CAS 1266615-59-1 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. MES (buffer) - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. PR1MA MES Monohydrate [2-(N-Morpholino)-ethanesulfonic acid] | PR1MA | MIDSCI [midsci.com]

- 7. Solubility of 2-morpholine ethanesulfonic acid (MES) monohydrate - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 8. Solubility of 2-Morpholineethanesulfonic acid (MES) monohydrate [m.yunbangpharm.com]

- 9. 2-(N-Morpholino)ethanesulfonic acid(4432-31-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to MES Hydrate (CAS No. 1266615-59-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(N-morpholino)ethanesulfonic acid hydrate (B1144303), commonly known as MES hydrate, corresponding to CAS number 1266615-59-1. MES hydrate is a zwitterionic buffer widely recognized for its utility in a vast array of biological and biochemical research applications.[1][2] This document consolidates its chemical and physical properties, outlines its primary applications, and provides a foundational experimental protocol for its use.

Core Properties and Specifications

MES hydrate is a white crystalline powder valued for its ability to maintain a stable pH in aqueous solutions.[1][3] It is one of the original "Good's buffers," a suite of buffers developed to be biochemically inert and effective at physiological pH.[4][5] Its morpholine (B109124) ring and sulfonic acid group contribute to its high water solubility and zwitterionic nature at physiological pH.[2]

Physicochemical Data

The fundamental physicochemical properties of MES hydrate are summarized below. These values are critical for preparing buffer solutions and understanding its behavior in experimental systems.

| Property | Value | Reference |

| CAS Number | 1266615-59-1 | [1][6] |

| Molecular Formula | C₆H₁₃NO₄S·xH₂O | [2][6] |

| Molecular Weight (Anhydrous) | 195.24 g/mol | [6][7] |

| pKa (at 25°C) | ~6.1 | [3][4] |

| Useful pH Range | 5.5 - 6.7 | [3][4][6] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Solubility in Water | Highly soluble (e.g., 0.25 g/mL) | [3] |

Quality Specifications

For research and pharmaceutical applications, MES hydrate is available in various purity grades. The following table presents typical quality specifications for a high-purity grade suitable for most laboratory applications.

| Parameter | Specification | Reference |

| Assay (Titration) | ≥99.5% | [3][4] |

| pH (0.5 M in H₂O) | 2.5 - 4.0 | [4][5][8] |

| Water Content | 7.9% - 8.9% | [1] |

| UV Absorbance (260 nm) | ≤0.04 | [1] |

| UV Absorbance (280 nm) | ≤0.02 | [1] |

| Chloride (Cl⁻) | ≤0.005% | [4][8] |

| Heavy Metals (Ag, As, Bi, etc.) | ≤5 ppm (Total) | [3] |

Key Characteristics of MES as a "Good's Buffer"

The suitability of MES hydrate as a biological buffer stems from its adherence to the criteria established by Norman Good. These characteristics ensure minimal interference with biological systems.[4][5]

Applications in Research and Development

MES hydrate's properties make it a versatile tool in various scientific disciplines. Its primary function is to provide a stable pH environment for a wide range of experimental protocols.[1]

-

Cell and Plant Culture : It is frequently used in cell culture media to maintain a constant pH, which is crucial for optimal cell growth.[1] For example, it is used in the preparation of Murashige and Skoog (MS) growth medium for Arabidopsis thaliana seedlings.[9]

-

Enzyme Assays : The stability of pH is critical for enzyme kinetics and activity studies. MES is used as a non-interfering buffer in these assays.[1]

-

Protein Analysis : MES is utilized as a running buffer in protein gel electrophoresis (e.g., Bis-Tris gels) for the separation of small proteins and in protein purification protocols.[1][4][10]

-

Pharmaceutical Formulations : It serves as a pH stabilizer in pharmaceutical products, including injectables and oral drugs, to ensure the stability and efficacy of the active pharmaceutical ingredient (API).[1]

-

Chromatography : In analytical chemistry, MES is a common component of buffers used in High-Performance Liquid Chromatography (HPLC).[1]

-

Biotechnological Processes : It is employed in fermentation media and for the stabilization of enzymes and biocatalysts.[1]

Experimental Protocols

The following section provides a generalized, foundational protocol for the preparation of a MES buffer solution. Specific concentrations and pH values should be optimized based on the requirements of the individual experiment.

General Protocol for Preparation of a 0.5 M MES Hydrate Stock Solution

Materials:

-

MES Hydrate (CAS 1266615-59-1)

-

High-purity, nuclease-free water

-

10 M Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment

-

Calibrated pH meter

-

Stir plate and magnetic stir bar

-

Volumetric flask

-

Sterile filter (0.2 µm)

Procedure:

-

Calculate the required mass of MES hydrate. To prepare 1 liter of a 0.5 M solution, use the anhydrous molecular weight (195.24 g/mol ): Mass = 0.5 mol/L * 195.24 g/mol * 1 L = 97.62 g

-

Dissolve the MES hydrate. Add approximately 800 mL of high-purity water to a beaker with a magnetic stir bar. Slowly add the calculated mass of MES hydrate while stirring until it is fully dissolved. MES is highly soluble in water.[1][3]

-

Adjust the pH. Place the beaker in a water bath to maintain a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode in the solution. Slowly add 10 M NaOH dropwise to raise the pH to the desired value within the buffer's effective range (5.5 - 6.7). If the pH overshoots, use HCl for downward adjustment. A buffer is typically prepared by titrating with NaOH to the desired pH.

-

Bring to final volume. Once the target pH is stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinse to the flask. Carefully add water to the 1 L mark.

-

Sterilization. For applications requiring sterility, such as cell culture, filter the buffer solution through a 0.2 µm sterile filter. Note: Autoclaving is not recommended for MES solutions as it can cause them to turn yellow, indicating potential degradation, although the pH may not change significantly.[3]

-

Storage. Store the prepared buffer at 2-8°C. Solutions are stable for several months under these conditions.[3]

Conclusion

MES hydrate (CAS 1266615-59-1) is a high-quality, reliable zwitterionic buffer essential for a multitude of applications in life sciences and drug development. Its favorable characteristics, including a pKa near physiological pH, high solubility, and minimal interaction with biological components, make it an indispensable tool for researchers requiring precise and stable pH control. By following standardized preparation protocols, scientists can ensure the reproducibility and accuracy of their experimental results.

References

- 1. leapchem.com [leapchem.com]

- 2. CAS 1266615-59-1: 4-Morpholineethanesulfonic acid hydrate … [cymitquimica.com]

- 3. MES Hydrate Buffer, 1266615-59-1, High-Purity, M8250, Sigma-Aldrich [sigmaaldrich.com]

- 4. MES Hydrate, 1266615-59-1, BioXtra, M5287, Sigma-Aldrich [sigmaaldrich.com]

- 5. MES Hydrate, 1266615-59-1, BioXtra, M5287, Sigma-Aldrich [sigmaaldrich.com]

- 6. MES Hydrate GMP Excipient [biospectra.us]

- 7. MES (buffer) - Wikipedia [en.wikipedia.org]

- 8. MES Hydrate, 1266615-59-1, BioXtra, M5287, Sigma-Aldrich [sigmaaldrich.com]

- 9. MES hydrate CAS 1266615-59-1 - Chemical Supplier Unilong [unilongindustry.com]

- 10. MES hydrate(2-(N-Morpholino)ethanesulfonic acid hydrate) | CAS 1266615-59-1 - Products - Hopax Fine Chemicals [hopaxfc.com]

An In-depth Technical Guide to MES Hydrate: A Core Good's Buffer for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of MES hydrate (B1144303) (2-(N-morpholino)ethanesulfonic acid hydrate), a zwitterionic buffer widely esteemed in biological and biochemical research. As one of the original "Good's buffers," MES is prized for its compatibility with biological systems, a pKa near physiological pH, and minimal interference with biochemical reactions.[1][2] This document delves into its fundamental properties, provides detailed experimental protocols, and offers comparative data to assist researchers in its effective application.

Core Properties and Advantages of MES Hydrate

MES hydrate is a white crystalline powder known for its high water solubility and stability in solution.[3][4] Its key advantage lies in its zwitterionic nature, which minimizes its interaction with biological macromolecules and metal ions, making it an ideal buffer for a wide range of applications.[1][5] The morpholine (B109124) ring in its structure contributes to its chemical stability.[1]

Physicochemical Characteristics

A summary of the key physicochemical properties of MES hydrate is presented below.

| Property | Value | References |

| Molecular Formula | C₆H₁₃NO₄S·xH₂O | [4] |

| Molecular Weight | 195.24 g/mol (anhydrous) | [1][4] |

| CAS Number | 1266615-59-1 (hydrate) | [1][4] |

| pKa at 25°C | 6.15 | [6][7] |

| Buffering pH Range | 5.5 - 6.7 | [6][8] |

| Melting Point | >300 °C (decomposes) | [4][9] |

| Appearance | White crystalline powder | [10] |

Temperature Dependence of pKa

The pKa of MES buffer exhibits a slight dependence on temperature, a critical consideration for experiments conducted at temperatures other than ambient. The change in pKa per degree Celsius (d(pKa)/dT) is a key parameter for accurate pH adjustment.

| Temperature (°C) | pKa | d(pKa)/dT (°C⁻¹) | References |

| 20 | 6.15 | -0.011 | [1][11] |

| 25 | 6.15 | - | [6][7] |

| 37 | 5.97 | - | [12] |

Solubility Profile

MES is highly soluble in water and generally has limited solubility in organic solvents.[3][10] This property is advantageous as it prevents the buffer from accumulating in nonpolar environments within biological systems, such as cell membranes.[13]

| Solvent | Solubility | References |

| Water | >60 g/L at 25°C; 0.5 M at 20°C | [3] |

| Ethanol | Limited solubility | [3][14] |

| Methanol | Not easily soluble | [3] |

| Acetone | Not easily soluble | [3] |

| 1,4-Dioxane | Limited solubility | [14] |

Comparative Analysis with Other Good's Buffers

MES is part of a larger family of zwitterionic buffers developed by Norman Good and his colleagues. The selection of an appropriate buffer depends on the specific pH requirements of the experiment.

| Buffer | Molecular Weight ( g/mol ) | pKa at 25°C | Useful pH Range |

| MES | 195.24 | 6.10 | 5.5 - 6.7 |

| PIPES | 302.37 | 6.76 | 6.1 - 7.5 |

| MOPS | 209.26 | 7.14 | 6.5 - 7.9 |

| HEPES | 238.30 | 7.48 | 6.8 - 8.2 |

| Tricine | 179.17 | 8.05 | 7.4 - 8.8 |

| Bicine | 163.17 | 8.26 | 7.6 - 9.0 |

| CAPS | 221.32 | 10.40 | 9.7 - 11.1 |

Experimental Protocols Utilizing MES Buffer

The versatility of MES buffer is demonstrated by its widespread use in numerous biochemical and molecular biology techniques.

Preparation of a 0.1 M MES Buffer Stock Solution (pH 6.0)

Materials:

-

MES hydrate (MW will vary based on hydration, use anhydrous MW for initial calculation and adjust)

-

Deionized water

-

10 N NaOH or HCl for pH adjustment

-

pH meter

-

Stir plate and stir bar

-

Volumetric flask (e.g., 1 L)

Procedure:

-

Weigh out 19.52 g of MES free acid (for a 1 L solution).

-

Add the MES powder to a beaker containing approximately 800 mL of deionized water.

-

Stir the solution until the MES is completely dissolved.

-

Calibrate the pH meter and carefully monitor the pH of the solution.

-

Adjust the pH to 6.0 by slowly adding 10 N NaOH. Use HCl if the pH overshoots the target.

-

Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask.

-

Bring the final volume to 1 L with deionized water.

-

For long-term storage, the solution can be filter-sterilized using a 0.22 µm filter and stored at 4°C.[15]

SDS-PAGE Running Buffer for Small to Medium-Sized Proteins

MES SDS running buffer is recommended for the separation of small to medium-sized proteins on Bis-Tris gels.[16]

20X MES SDS Running Buffer Formulation (1 L):

-

MES (2-(N-morpholino)ethanesulfonic acid): 195.2 g (1.0 M)

-

Tris Base: 121.2 g (1.0 M)

-

SDS: 20 g (69.3 mM)

-

EDTA, free acid: 6.0 g (20.5 mM)

-

Ultrapure water to 1 L[17]

1X Working Solution Preparation: Dilute 50 mL of the 20X stock solution with 950 mL of deionized water.[18] The pH of the 1X buffer should be approximately 7.3 and should not be adjusted with acid or base.[17]

Electrophoresis Conditions: Run the gel at a constant voltage of 200V for approximately 35 minutes.[17][18]

Buffer for EDC-NHS Coupling Reactions

MES buffer is the preferred buffer for the activation step in two-step EDC-NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide) coupling reactions due to its lack of primary amines and carboxylates, which would otherwise compete with the reaction.[19]

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[20]

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[20]

General Two-Step Protocol:

-

Dissolve the molecule with carboxyl groups (Protein #1) in the Activation Buffer.

-

Add EDC and NHS (or Sulfo-NHS) and react for 15 minutes at room temperature.

-

Quench the EDC reaction with 2-mercaptoethanol.

-

Optional: Remove excess reagents using a desalting column equilibrated with Coupling Buffer.

-

Add the amine-containing molecule (Protein #2) to the activated molecule and react for 2 hours at room temperature.

-

Quench the final reaction with hydroxylamine (B1172632) or another primary amine-containing buffer.[20][21]

Cell Culture Media

MES buffer is frequently included in culture media for both mammalian and plant cells to maintain a stable physiological pH, which is crucial for optimal cell growth and function.[22] For mammalian cells, a concentration of less than 20 mM is recommended, while for plant cells, it is typically less than 10 mM to avoid potential toxicity.[23]

Enzyme Assays

MES buffer is well-suited for enzyme assays conducted under slightly acidic conditions (pH 5.5–6.7).[24] Its minimal UV absorbance makes it ideal for spectrophotometric measurements, and its chemical stability ensures it does not interfere with enzyme activity.[6][24]

Visualizing Workflows with MES Buffer

The following diagrams illustrate common experimental workflows where MES buffer plays a critical role.

Caption: Workflow for a two-step EDC-NHS protein coupling reaction utilizing MES buffer.

Caption: Experimental workflow for SDS-PAGE using MES running buffer for protein separation.

Conclusion

MES hydrate stands out as a robust and versatile zwitterionic buffer, indispensable for a multitude of applications in research and development. Its favorable physicochemical properties, including a biologically relevant pKa, high water solubility, and minimal interaction with metal ions and biological macromolecules, ensure reliable and reproducible experimental outcomes. The detailed protocols and comparative data provided in this guide are intended to empower researchers to harness the full potential of MES buffer in their work, from fundamental biochemical assays to complex drug development pipelines.

References

- 1. MES (buffer) - Wikipedia [en.wikipedia.org]

- 2. What is a Good's Buffer? - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 3. From water solubility to stability: high-quality MES buffer has these 4 characteristics - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. webbook.nist.gov [webbook.nist.gov]

- 5. 15 uses of MES Buffer you didn't know - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 6. How to use a MES Buffer for performance benchmarking? - Blog [hbynm.com]

- 7. biochemazone.com [biochemazone.com]

- 8. MES (2-Morpholinoethanesulfonic acid)Buffer recipe - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 9. MES | CAS#:4432-31-9 | Chemsrc [chemsrc.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. promega.com [promega.com]

- 12. interchim.fr [interchim.fr]

- 13. Good's buffers - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. goldbio.com [goldbio.com]

- 16. MES SDS Running Buffer for Bis Tris Polyacrylamide Gels [gbiosciences.com]

- 17. research.fredhutch.org [research.fredhutch.org]

- 18. static.igem.wiki [static.igem.wiki]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. info.gbiosciences.com [info.gbiosciences.com]

- 22. MES Buffer: An Essential Component in Biological and Pharmaceutical - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 23. MES Buffers - Can Be Used in Cell Culture-medium And Chromatography - News [hbynm.com]

- 24. superchemistryclasses.com [superchemistryclasses.com]

An In-depth Technical Guide to the Minimal Metal Ion Binding Capacity of MES Buffer

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer widely employed in biological and biochemical research. As one of the "Good's buffers," it is prized for its compatibility with biological systems. A key feature of MES, and the focus of this guide, is its minimal capacity to bind metal ions. This property is of paramount importance in studies involving metalloproteins, enzyme kinetics of metal-dependent enzymes, and in the development of therapeutic agents targeting metalloenzymes, where the unintended chelation of metal ions by buffer components can lead to erroneous results. This technical guide provides a comprehensive overview of the metal ion binding characteristics of MES buffer, including quantitative binding data, detailed experimental protocols for its determination, and a practical example of its application in metalloenzyme inhibitor screening.

Introduction: The Significance of a Non-Coordinating Buffer

In biological systems, metal ions are not merely inert electrolytes; they are critical cofactors for a vast array of proteins and enzymes, playing vital roles in catalysis, structural integrity, and signal transduction. Consequently, in vitro studies of these systems demand a buffer that maintains a stable pH without significantly interacting with the metal ions under investigation.

Buffers such as phosphate (B84403) and citrate (B86180) are known to form stable complexes with many divalent and trivalent cations, effectively sequestering them from the biological molecules of interest. This can lead to a number of experimental artifacts, including:

-

Inhibition of metalloenzyme activity: By chelating the catalytic metal ion, the buffer can act as an unintended inhibitor.

-

Alteration of protein-metal binding affinities: The apparent binding affinity of a protein for a metal ion can be skewed by the competing equilibrium of the buffer-metal interaction.

-

Precipitation of metal salts: High concentrations of certain buffers can lead to the precipitation of insoluble metal salts.

MES, with its morpholino ring and ethanesulfonic acid moiety, was specifically designed to minimize these interactions. Its zwitterionic nature at physiological pH and the steric hindrance provided by the morpholino group contribute to its low affinity for most metal ions.[1] This makes it an ideal choice for a wide range of applications in research and drug development where precise control over free metal ion concentration is crucial.

Quantitative Data: Metal Ion Binding Constants of MES Buffer

The interaction between a metal ion (M) and a buffer ligand (L), such as MES, can be quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a stronger interaction. The data presented below has been compiled from various sources to provide a quantitative overview of the minimal metal ion binding capacity of MES.

| Metal Ion | Log K | Conditions | Reference |

| Mg²⁺ | 0.8 | 20 °C, 0.1 M ionic strength | [2][3] |

| Ca²⁺ | 0.8 | 20 °C, 0.1 M ionic strength | [2][3] |

| Mn²⁺ | 1.7 | 20 °C, 0.1 M ionic strength | [2][3] |

| Co²⁺ | 1.68 | 25 °C, 0.1 M NaClO₄ | Wyrzykowski et al., 2013 |

| Ni²⁺ | 1.69 | 25 °C, 0.1 M NaClO₄ | Wyrzykowski et al., 2013 |

| Cu²⁺ | Negligible | 20 °C, 0.1 M ionic strength | [1] |

| Zn²⁺ | No complex formation | pH 6.0 | [4] |

| Cd²⁺ | No complex formation | pH 6.0 | [4] |

| Pb²⁺ | Imperceptible complexation | pH 6.0 | [4] |

| Fe³⁺ | Weak interaction | - | [4] |

Note: The stability of metal-buffer complexes can be influenced by factors such as pH, temperature, and ionic strength. The data in this table should be considered under the specified conditions. It is noteworthy that even with weak binding, at high buffer concentrations, the interaction may become significant.

Experimental Protocols for Determining Metal Ion Binding

The quantitative determination of metal-buffer interactions is crucial for validating the choice of buffer and for correcting experimental data where necessary. Two common and powerful techniques for this purpose are Potentiometric Titration and Isothermal Titration Calorimetry (ITC).

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants by monitoring the change in hydrogen ion concentration (pH) upon the formation of a metal-ligand complex.

Principle: The formation of a complex between a metal ion and a buffer molecule can release or consume protons, leading to a change in pH. By titrating a solution containing the metal ion and the buffer with a strong acid or base, a titration curve is generated. The shape of this curve, when compared to the titration curve of the buffer alone, allows for the calculation of the stability constants of the metal-buffer complexes.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a stock solution of MES buffer of known concentration (e.g., 0.1 M) in deionized, CO₂-free water.

-

Prepare a stock solution of the metal salt (e.g., metal chloride or nitrate) of interest at a known concentration. The metal salt should be of high purity.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). The base solution must be carbonate-free.

-

Prepare a background electrolyte solution (e.g., 0.1 M KCl or NaClO₄) to maintain a constant ionic strength throughout the titration.

-

-

Apparatus Setup:

-

Use a thermostated titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Employ a high-precision pH meter equipped with a glass combination electrode. Calibrate the electrode using standard pH buffers before each titration.

-

Use a calibrated burette for the precise addition of the titrant (acid or base).

-

Continuously bubble a stream of an inert gas (e.g., argon or nitrogen) through the solution to prevent the dissolution of atmospheric CO₂.

-

-

Titration Procedure:

-

Buffer Titration (Blank):

-

Pipette a known volume of the MES buffer stock solution and the background electrolyte into the titration vessel.

-

Titrate the solution with the standardized strong base, recording the pH after each addition of titrant. Add smaller increments of titrant near the equivalence point.

-

-

Metal-Buffer Titration:

-

Pipette known volumes of the MES buffer stock solution, the metal salt stock solution, and the background electrolyte into the titration vessel.

-

Titrate the solution with the same standardized strong base, recording the pH at each step.

-

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added for both the buffer-only and the metal-buffer titrations.

-

The displacement of the metal-buffer titration curve relative to the buffer-only curve is indicative of complex formation.

-

Use a suitable software package (e.g., HYPERQUAD) to perform a non-linear least-squares refinement of the titration data. This will involve providing the software with the initial concentrations of all components, the pKa of the buffer, and a model of the expected metal-buffer species (e.g., ML, ML₂, etc.). The software will then calculate the stability constants (log K) for the formed complexes.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding events. It can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, the inverse of the dissociation constant K₋), enthalpy (ΔH), and stoichiometry (n).

Principle: A solution of the metal ion is titrated into a solution of the MES buffer in the sample cell of a highly sensitive calorimeter. The heat released or absorbed upon complex formation is measured. The magnitude of the heat change is proportional to the amount of complex formed.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a stock solution of MES buffer and a stock solution of the metal salt in the same buffer to avoid heats of dilution. This is a critical step for accurate measurements.

-

Degas both the buffer and the metal salt solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter.

-

Determine the exact concentrations of the MES and metal ion solutions.

-

-

ITC Instrument Setup:

-

Thoroughly clean the sample cell and the injection syringe with deionized water and then with the buffer to be used in the experiment.

-

Load the MES buffer solution into the sample cell and the metal salt solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

-

-

Titration Experiment:

-

Perform an initial small injection to remove any air from the syringe tip. This data point is typically discarded.

-

Carry out a series of injections of the metal solution into the MES solution, allowing the system to reach thermal equilibrium between each injection. The heat change for each injection is recorded.

-

Perform a control experiment by titrating the metal solution into the buffer alone to measure the heat of dilution. This value will be subtracted from the experimental data.

-

-

Data Analysis:

-

Integrate the raw data (heat flow versus time) to obtain the heat change for each injection.

-

Subtract the heat of dilution from the heat of binding for each injection.

-

Plot the corrected heat change per mole of injectant against the molar ratio of metal to buffer.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument. This will yield the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

-

Application in Metalloenzyme Inhibitor Screening

The minimal metal binding of MES is particularly advantageous in high-throughput screening (HTS) campaigns for identifying inhibitors of metalloenzymes, which are important drug targets. The following workflow illustrates a typical screening process where MES buffer would be the buffer of choice.

Caption: Workflow for a metalloenzyme inhibitor screening assay.

In this workflow, MES buffer is used throughout the preparation of reagents and the assay itself. This ensures that the observed inhibition is due to the direct interaction of the compound with the metalloenzyme and not an artifact of the buffer chelating the essential metal cofactor.

Conclusion